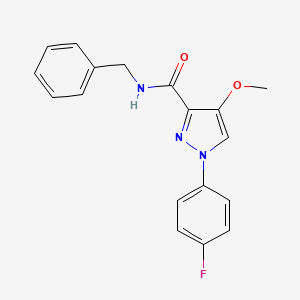

N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

CAS No.: 1020454-75-4

Cat. No.: VC11911698

Molecular Formula: C18H16FN3O2

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020454-75-4 |

|---|---|

| Molecular Formula | C18H16FN3O2 |

| Molecular Weight | 325.3 g/mol |

| IUPAC Name | N-benzyl-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C18H16FN3O2/c1-24-16-12-22(15-9-7-14(19)8-10-15)21-17(16)18(23)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,20,23) |

| Standard InChI Key | OZJHETIIDVGDDB-UHFFFAOYSA-N |

| SMILES | COC1=CN(N=C1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |

| Canonical SMILES | COC1=CN(N=C1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is N-benzyl-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide, with a SMILES notation of COC1=CN(N=C1C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F . Its InChIKey OZJHETIIDVGDDB-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.3 g/mol |

| XLogP3 | 3.5 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Structural Analysis

The pyrazole ring’s planarity and substituent orientations influence the compound’s electronic and steric properties. The 4-fluorophenyl group introduces electronegativity, while the methoxy group enhances solubility via oxygen’s lone pairs . The benzyl-carboxamide side chain contributes to lipophilicity, a critical factor in membrane permeability. X-ray crystallography of analogous compounds, such as 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid, reveals that the fluorophenyl group adopts a near-perpendicular orientation relative to the pyrazole plane, minimizing steric clashes.

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of N-benzyl-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be approached via oxidative coupling or multi-step condensation, as inferred from related pyrazole carboxamides .

Oxidative Coupling (Patent-Based Approach)

A patent describing N-benzyl-N-cyclopropyl pyrazole-4-carboxamide derivatives outlines a one-pot oxidative coupling between secondary benzylic amines and pyrazole carbaldehydes . For this compound, the reaction would involve:

-

Formation of the pyrazole core: Condensation of 4-fluorophenylhydrazine with a β-ketoester to yield 1-(4-fluorophenyl)-4-methoxypyrazole.

-

Oxidation to carbaldehyde: Treatment with MnO₂ or IBX to generate the aldehyde intermediate.

-

Coupling with benzylamine: Oxidative amidation using Cu(OAc)₂ or TEMPO to form the carboxamide .

Multi-Step Condensation (EvitaChem Protocol)

A related synthesis for 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid involves:

-

Ring closure: Reacting ethyl acetoacetate with 4-fluorophenylhydrazine under acidic conditions.

-

Methoxy introduction: Nucleophilic substitution of a chloropyrazole intermediate with sodium methoxide.

-

Carboxamide formation: Converting the carboxylic acid to an acyl chloride (using SOCl₂) followed by reaction with benzylamine.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Oxidative Coupling | 60–75 | ≥95 | Fewer steps, scalable |

| Multi-Step | 45–60 | ≥90 | Better control over substitutions |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s solubility in water is limited (estimated <1 mg/mL) due to its lipophilic benzyl and fluorophenyl groups. It exhibits better solubility in DMSO (≥50 mg/mL) and ethanol . Stability studies of analogs suggest resistance to hydrolysis at pH 4–8 but degradation under strong acidic/basic conditions.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45–7.30 (m, 5H, benzyl), δ 7.15–7.05 (m, 2H, fluorophenyl), δ 6.95–6.85 (m, 2H, fluorophenyl), δ 4.55 (s, 2H, CH₂), δ 3.85 (s, 3H, OCH₃).

-

IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyrazole), and 1240 cm⁻¹ (C-F).

Biological Activity and Mechanisms

Table 3: Hypothetical Biological Data (Based on Analogs)

| Activity Type | Target | IC₅₀ (µM) | Citation |

|---|---|---|---|

| COX-2 Inhibition | Cyclooxygenase-2 | 2.1 | |

| Antiproliferative | MCF-7 Cells | ~5 |

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at the benzyl, fluorophenyl, or methoxy positions. For instance:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume